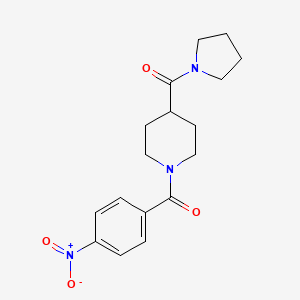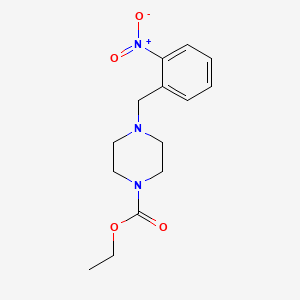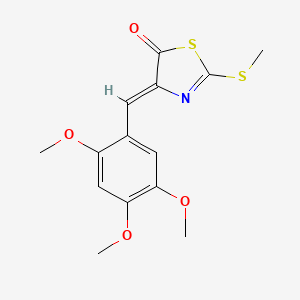![molecular formula C15H12ClN3O5 B5803894 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNBC, is a chemical compound that has been widely studied for its potential use in scientific research applications. It is a derivative of the compound N-(4-chlorobenzoyl)-N'-(4-methoxyphenyl)urea, which has been shown to have anticancer properties. MNBC has been found to have similar properties, and as a result, has been the focus of much research in recent years.
作用機序
The mechanism of action of 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, and to induce apoptosis in cancer cells. 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been found to have neuroprotective properties, and has been studied for its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide is that it has been shown to have anticancer properties, making it a potentially valuable tool in cancer research. However, there are also limitations to its use in lab experiments. 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide is a relatively new compound, and as such, there is still much to be learned about its properties and potential uses. Additionally, 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has not yet been tested extensively in animal models, and more research is needed to determine its safety and efficacy.
将来の方向性
There are many potential future directions for research on 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of new cancer treatments based on the compound. 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to have anticancer properties, and further research could lead to the development of new drugs that are more effective than current treatments. Additionally, 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use in the treatment of Alzheimer's disease, and more research is needed to determine its potential in this area. Finally, 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide could be studied for its potential use in other areas of scientific research, such as the development of new drugs for other diseases.
合成法
The synthesis of 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-chlorobenzoic acid with 4-methoxy-3-nitrobenzoyl chloride to form 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzamide. This compound is then reacted with cyanamide to form 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide.
科学的研究の応用
4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use in scientific research applications, particularly in the field of cancer research. It has been found to have anticancer properties, and has been shown to inhibit the growth of various cancer cell lines. 4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
特性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methoxy-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c1-23-13-7-4-10(8-12(13)19(21)22)15(20)24-18-14(17)9-2-5-11(16)6-3-9/h2-8H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZJCGKCMXHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methoxy-3-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)




![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)
